
5-Phenylisoxazole-3-carbohydrazide
Overview
Description
5-Phenylisoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group and a carbohydrazide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a monoamine oxidase inhibitor .
Mechanism of Action
Target of Action
The primary target of 5-Phenylisoxazole-3-carbohydrazide is the monoamine oxidase (MAO) enzymes . These enzymes are responsible for the metabolism of dietary amines and neurotransmitters, as well as the oxidation of several xenobiotics . They are preferentially present in the outer mitochondrial membrane of neurons, glia, and many other mammalian cells .
Mode of Action
This compound interacts with its target, the MAO enzymes, by inhibiting their activity . This inhibition halts the metabolism of monoamine neurotransmitters, thus improving their concentration in the nerve terminals . The compound exhibits potent inhibitory activity against MAO-B .
Biochemical Pathways
The inhibition of MAO enzymes by this compound affects the oxidative deamination of monoamines . This process usually leads to the generation of ammonia, corresponding aldehyde, and H2O2, which generates toxic hydroxyl radical leading to further aggravation of neurodegeneration . By inhibiting this process, this compound can potentially mitigate neurodegenerative effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of the oxidative deamination of monoamines . This results in an increased concentration of monoamine neurotransmitters in the nerve terminals , which could potentially alleviate symptoms of conditions like Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
5-Phenylisoxazole-3-carbohydrazide has been found to interact with monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . These enzymes are involved in the oxidative deamination of monoamines, eventually leading to the generation of ammonia, corresponding aldehyde, and H2O2 .
Cellular Effects
The interaction of this compound with MAO enzymes can influence cell function. By inhibiting these enzymes, the metabolism of monoamine neurotransmitters is halted, thus improving their concentration in the nerve terminals . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with MAO enzymes. It acts as an inhibitor of these enzymes, displaying reversible and competitive inhibition . This means that it competes with the substrate for the active site of the enzyme, and its effects can be reversed by increasing the concentration of the substrate .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of monoamine neurotransmitters . Specific information on the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylisoxazole-3-carbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of 5-phenylisoxazole-3-carboxylic acid with hydrazine hydrate in refluxing methanol for 3-5 hours . This reaction yields this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carbohydrazide group under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
5-Phenylisoxazole-3-carbohydrazide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isocarboxazid: A nonselective monoamine oxidase inhibitor.
5-Phenyl-N’-(1-(p-tolyl)ethylidene)isoxazole-3-carbohydrazide: A selective monoamine oxidase B inhibitor.
N’-(1-(3,4-dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide: Another selective monoamine oxidase B inhibitor.
Uniqueness: 5-Phenylisoxazole-3-carbohydrazide is unique due to its specific structural features that confer selective inhibition of monoamine oxidase B. This selectivity makes it a promising candidate for developing treatments for neurodegenerative diseases like Parkinson’s disease .
Properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHLFCQJZLLQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429428 | |
| Record name | 5-phenylisoxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90946-22-8 | |
| Record name | 5-phenylisoxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylisoxazole-3-carboxylic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Phenylisoxazole-3-carbohydrazide interact with monoamine oxidase (MAO) to exert its potential antiparkinson effects?
A: The research paper titled "Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies" [, ] likely investigates the inhibitory action of this compound and its derivatives on MAO. MAO is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control. By inhibiting MAO, these compounds could potentially increase dopamine levels in the brain, alleviating Parkinson's disease symptoms. The study likely explores the binding interactions of this compound within the active site of MAO using docking studies to understand its mechanism of action.
Q2: What structural modifications of this compound were explored in the study, and how did these changes impact its MAO inhibitory activity?
A: The study likely explores the structure-activity relationship (SAR) by synthesizing and evaluating various derivatives of this compound [, ]. These modifications could involve changes to the phenyl ring, the isoxazole ring, or the carbohydrazide moiety. By comparing the MAO inhibitory activity of these derivatives, the researchers aim to identify the structural features crucial for potent and selective inhibition, paving the way for the development of more effective antiparkinson agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


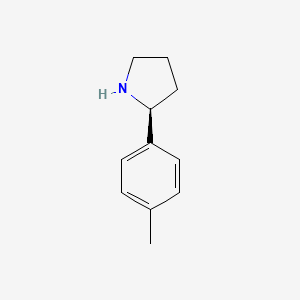

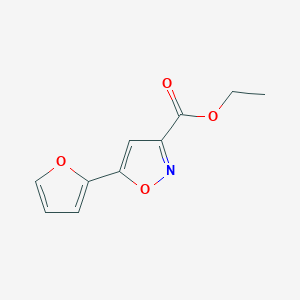

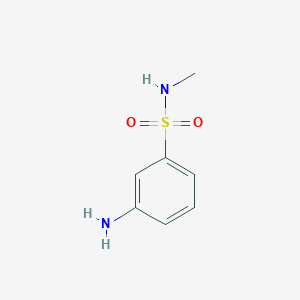




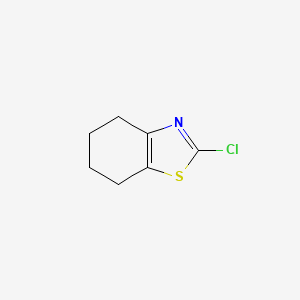

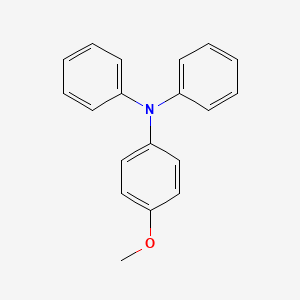

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)
